2-(2,4-Dimethoxyphenyl)-2-pentanol

Description

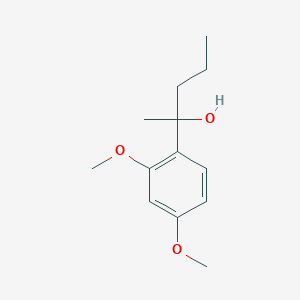

2-(2,4-Dimethoxyphenyl)-2-pentanol (CAS: 185-61-5) is a secondary alcohol featuring a pentanol backbone substituted at the second carbon with a 2,4-dimethoxyphenyl group. The compound has been historically used in research and industrial applications, though it is now listed as a discontinued product . Its molecular formula is C₁₃H₂₀O₃, with a molar mass of 224.30 g/mol. The presence of two methoxy groups at the 2- and 4-positions of the aromatic ring distinguishes it from simpler phenolic alcohols, influencing its electronic properties and reactivity.

Properties

IUPAC Name |

2-(2,4-dimethoxyphenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-5-8-13(2,14)11-7-6-10(15-3)9-12(11)16-4/h6-7,9,14H,5,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBDLIPVROCQKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=C(C=C(C=C1)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801231729 | |

| Record name | Benzenemethanol, 2,4-dimethoxy-α-methyl-α-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443349-00-5 | |

| Record name | Benzenemethanol, 2,4-dimethoxy-α-methyl-α-propyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443349-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 2,4-dimethoxy-α-methyl-α-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)-2-pentanol typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds through the formation of an intermediate alcohol, which is then purified to obtain the final product. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-2-pentanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary alcohols, hydrocarbons.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-2-pentanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)-2-pentanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Pentanol Family

(a) 2-Methyl-1-pentanol and 2-Methyl-3-pentanol

These isomers share the pentanol backbone but differ in the position of the hydroxyl (-OH) and methyl (-CH₃) groups. For example:

- 2-Methyl-1-pentanol: Hydroxyl group at C1, methyl at C2.

- 2-Methyl-3-pentanol: Hydroxyl at C3, methyl at C2.

Unlike 2-(2,4-Dimethoxyphenyl)-2-pentanol, these compounds lack aromatic substitution, resulting in lower molecular complexity and reduced polarity.

(b) 4-Methyl-2-pentanone

A ketone analog (CAS: 108-10-1), this compound shares a branched pentane chain but replaces the hydroxyl group with a ketone.

Aromatic Substitution Patterns

(a) 4-Propylphenol and 4-Butylphenol

These phenolic compounds (CAS: 645-56-7 and 1638-22-8) feature alkyl chains (propyl/butyl) at the para position of the benzene ring. While they share the phenolic -OH group with the target compound, the absence of methoxy substituents reduces their electron-donating capacity. This difference likely impacts their acidity (pKa) and solubility in aqueous media .

(b) 4-(3-Methylhexan-3-yl)phenol

Its bulky substituent may hinder steric accessibility compared to the planar 2,4-dimethoxyphenyl group in this compound, affecting interactions in catalytic or biological systems .

Methoxy-Substituted Derivatives

(a) 2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)thio)acetic Acid

A triazole derivative (from ) shares the 2,4-dimethoxyphenyl motif. Such structural variations influence applications in medicinal chemistry or materials science .

(b) 2-(4-Chloro-2-cyclohexylphenoxy)acetic Acid

This discontinued compound (CAS: 1443349-00-5) replaces methoxy groups with chlorine and cyclohexyl substituents. The electronegative chlorine increases acidity, while the cyclohexyl group introduces steric bulk, contrasting with the electron-rich, planar dimethoxyphenyl system .

Physical and Chemical Properties

However, inferences can be made:

- Polarity: The dimethoxyphenyl group in this compound increases polarity compared to alkyl-substituted pentanols, enhancing solubility in polar aprotic solvents.

Biological Activity

2-(2,4-Dimethoxyphenyl)-2-pentanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHO

- Molecular Weight : 222.28 g/mol

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects in various models. A study using lipopolysaccharide (LPS)-induced inflammation in murine macrophages reported a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when treated with the compound.

The proposed mechanism of action involves the inhibition of key enzymes involved in inflammation and microbial growth. The compound may exert its effects by:

- Inhibiting cyclooxygenase (COX) : Reducing the synthesis of prostaglandins.

- Blocking nuclear factor kappa B (NF-κB) : Preventing the transcription of inflammatory cytokines.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics.

Case Study 2: Anti-inflammatory Activity

In another investigation, researchers assessed the anti-inflammatory potential in an animal model of arthritis. The treatment group receiving this compound exhibited reduced joint swelling and pain compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in affected tissues.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research. Its antimicrobial and anti-inflammatory properties highlight its potential as a therapeutic agent. Future studies should focus on:

- Clinical trials to evaluate safety and efficacy in humans.

- Mechanistic studies to elucidate specific pathways involved in its action.

- Formulation development for effective delivery methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.